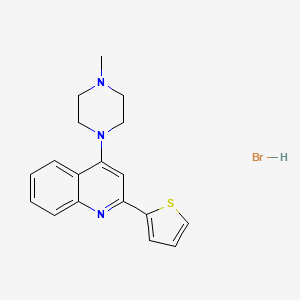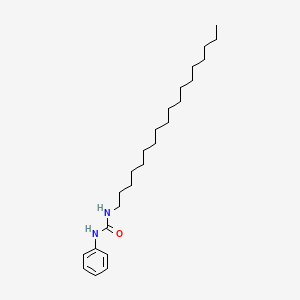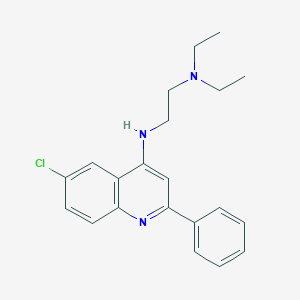
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position and a phenyl group at the 2nd position of the quinoline ring. The compound also contains a diethylethane-1,2-diamine moiety, which is attached to the quinoline ring at the 4th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions, where the aniline derivative reacts with aldehydes or ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group is introduced using Friedel-Crafts alkylation.
Attachment of the Diethylethane-1,2-diamine Moiety: The final step involves the reaction of the quinoline derivative with diethylethane-1,2-diamine under controlled conditions. This step may require the use of coupling agents or catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to various biological effects.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-phenylquinolin-4-yl acetate
- (6-Chloro-2-phenylquinolin-4-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- (6-Chloro-2-phenylquinolin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of the diethylethane-1,2-diamine moiety distinguishes it from other quinoline derivatives, imparting unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853310-79-9 |
|---|---|
Molecular Formula |
C21H24ClN3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H24ClN3/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24) |
InChI Key |
ZPLFKFRELDMWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
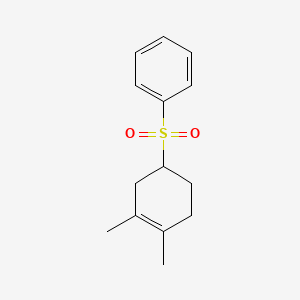
![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

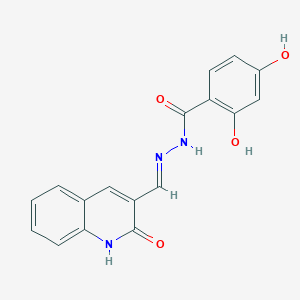

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


